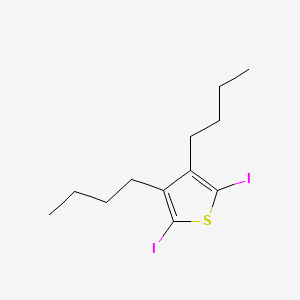

3,4-Dibutyl-2,5-diiodothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibutyl-2,5-diiodothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18I2S/c1-3-5-7-9-10(8-6-4-2)12(14)15-11(9)13/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKRWXZUCUDQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC(=C1CCCC)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18I2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10573811 | |

| Record name | 3,4-Dibutyl-2,5-diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133750-15-9 | |

| Record name | 3,4-Dibutyl-2,5-diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10573811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role in the Design and Synthesis of Functional Materials and Supramolecular Architectures

Ruthenium and Osmium Metal Complexes with Conjugated Diiodothiophene-Derived Ligands

While direct experimental evidence for the use of 3,4-Dibutyl-2,5-diiodothiophene as a ligand in ruthenium and osmium complexes is not extensively documented in publicly available literature, the broader class of diiodothiophene derivatives offers significant potential for the construction of novel organometallic complexes. The iodine atoms can be substituted with coordinating groups, such as pyridyl or phosphine (B1218219) moieties, through cross-coupling reactions. The resulting multidentate ligands can then be used to chelate to metal centers like ruthenium and osmium.

Ruthenium and osmium complexes are of great interest due to their rich photophysical and electrochemical properties, with applications in catalysis, sensing, and photodynamic therapy. Ruthenium(II) polypyridyl complexes, for instance, are known for their strong luminescence and long-lived excited states. nih.gov The incorporation of a diiodothiophene-derived ligand could modulate these properties, potentially leading to new materials with enhanced performance. For example, the extended π-conjugation of the thiophene (B33073) unit could influence the metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to the photo- and electrochemical behavior of these complexes. rsc.orgcore.ac.uk

The general synthetic strategy would involve the initial synthesis of a bidentate or tridentate ligand derived from this compound, followed by reaction with a suitable ruthenium or osmium precursor, such as [Ru(bpy)₂Cl₂] or [Os(DMSO)₄Cl₂]. The resulting complexes would be characterized by various spectroscopic and electrochemical techniques to elucidate their structure and properties.

Advanced Optoelectronic Materials Development (e.g., OLEDs, Photovoltaics)

The development of advanced optoelectronic materials is a primary area where this compound and related compounds are making a significant impact.

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing oligomers and polymers are widely used in the emissive and charge-transporting layers of OLEDs. The high charge carrier mobility and good film-forming properties of these materials are advantageous. By incorporating this compound into larger conjugated systems, it is possible to tune the emission color and improve the efficiency and stability of OLED devices. The butyl groups enhance processability, while the core thiophene structure contributes to the electronic properties.

Organic Photovoltaics (OPVs): In the realm of organic solar cells, diiodothiophene derivatives have emerged as promising non-fullerene acceptors and as additives to optimize the morphology of the active layer. researchgate.net The use of halogenated thiophenes as solid additives in bulk heterojunction (BHJ) organic solar cells has been shown to improve power conversion efficiencies (PCE). researchgate.net These additives can influence the crystallization and phase separation of the donor and acceptor materials in the active layer, leading to more efficient charge generation and transport.

A study by Chen et al. investigated a series of perhalogenated thiophenes as solid additives in organic solar cells. researchgate.net While this study did not specifically use this compound, it demonstrated that diiodothiophene derivatives could significantly enhance device performance. researchgate.net The presence of the iodine atoms is believed to facilitate intermolecular interactions and promote a more ordered molecular packing, which is beneficial for charge transport. The dibutyl-substituted version of this molecule would offer the added advantage of improved solubility and compatibility with the polymer matrix.

Research Findings on Related Thiophene Derivatives in Photovoltaics:

| Compound Type | Role in OPV | Observed Effect |

| Perhalogenated Thiophenes | Solid Additive | Improved power conversion efficiency and photostability. researchgate.net |

| 2,5-Diiodothiophene | Building Block | Used in the synthesis of organic semiconductors for solar cells. chemimpex.com |

| 4,8-Dialkylbenzo[1,2-b:4,5-b']dithiophenes | Building Block | Stabilized HOMO levels, making them promising for bulk heterojunction solar cells. researchgate.net |

| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | Donor Polymer | Widely studied benchmark polymer for organic solar cells. mdpi.com |

The data from related compounds strongly suggests that this compound is a highly relevant molecule for the continued development of next-generation organic electronic devices.

Conclusion

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy is a crucial tool for confirming the molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

While specific FTIR data for this compound is not detailed in the provided results, the general methodology involves identifying characteristic vibrational modes. For a related compound, 2,5-diiodothiophene, which serves as a model for polythiophene, its vibrational spectra, including infrared, have been described for the first time, showing coincident modes in infrared, Raman, and inelastic neutron scattering (INS) spectra. figshare.comstfc.ac.uk This highlights the utility of vibrational spectroscopy in understanding the structure of such compounds. figshare.comstfc.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to determine the number and environment of protons in the molecule. In the characterization of related thiophene compounds, ¹H NMR is a standard procedure. For example, after synthesizing a stannyl (B1234572) derivative of a similar thiophene compound, ¹H NMR confirmed a conversion of about 94%. rsc.org The chemical shifts (δ) are expressed in parts per million (ppm) and are crucial for assigning protons to their respective positions in the molecule. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For a related dibromide compound, the ¹³C NMR spectrum was recorded at 125 MHz in CDCl₃ at 20 °C, showing distinct peaks for the different carbon atoms. rsc.org In some cases, due to low solubility, obtaining a ¹³C NMR spectrum can be challenging. rsc.org

Table 1: Representative ¹³C NMR Data for a Thiophene Derivative rsc.org

| Chemical Shift (δ) in ppm | Assignment |

| 143.85 | Thiophene Carbon |

| 143.40 | Thiophene Carbon |

| 139.41 | Thiophene Carbon |

| 136.42 | Thiophene Carbon |

| 130.83 | Aromatic Carbon |

| 128.74 | Aromatic Carbon |

| 128.44 | Aromatic Carbon |

| 106.56 | Thiophene Carbon |

| 18.80 | Alkyl Carbon |

| 12.17 | Alkyl Carbon |

Solid-State NMR for Polymer Architecture Analysis

Solid-state NMR (ssNMR) is indispensable for investigating the structure and dynamics of polymers derived from monomers like this compound. nsf.gov This technique is particularly useful for differentiating between mobile and rigid phases within the polymer structure. mdpi.com For semi-crystalline polymers like poly(ethylene), ¹³C NMR can distinguish between the narrow peaks of the rigid crystalline regions and the broader peaks of the more mobile amorphous regions. solidstatenmr.org.uk The chemical shifts in solid-state ¹³C NMR can also provide insights into the conformation of the polymer chains, such as the presence of gauche conformations in amorphous regions. solidstatenmr.org.uk Furthermore, ssNMR can reveal information about the effect of manufacturing conditions on the polymer's structure. solidstatenmr.org.uk

Electronic Absorption and Emission Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within the molecule. The absorption spectra of thiophene-based compounds often exhibit a red shift in certain solvents, indicating changes in the electronic environment. uobaghdad.edu.iq For example, the photophysical characterization of a diketopyrrolo pyrrole-based molecule in various solvents showed a red shift in the absorption maximum in toluene (B28343) compared to propylene (B89431) carbonate. uobaghdad.edu.iq Fluorescence spectra provide information about the emission properties of the compound and can be influenced by intermolecular electronic interactions in the solid state. uobaghdad.edu.iq While specific data for this compound was not available in the search results, UV-Vis absorption spectra are routinely recorded for related compounds on spectrometers like the Perkin Elmer Lambda 19. rsc.org

UV-Visible Spectroscopy for Optical Properties

UV-Visible spectroscopy is a fundamental technique employed to determine the electronic absorption properties of molecules. For a compound like this compound, this analysis would reveal the wavelengths of maximum absorption (λmax), which are indicative of the energy required for electronic transitions within the molecule. The presence of the thiophene ring, substituted with electron-donating alkyl chains (dibutyl) and electron-withdrawing iodine atoms, would influence these transitions. The molar extinction coefficient (ε) would also be determined, providing insight into the probability of these transitions. However, no specific λmax values for this compound have been reported in the reviewed literature.

Fluorescence and Emission Quantum Yield Studies

Fluorescence spectroscopy is utilized to investigate the emission properties of a compound after it has absorbed light. This would involve measuring the fluorescence emission spectrum to identify the wavelength of maximum emission (λem) and calculating the fluorescence quantum yield (ΦF). The quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. The molecular structure, including the heavy iodine atoms, would be expected to significantly impact the fluorescence properties, potentially leading to quenching of the emission. No experimental fluorescence data for this compound is currently available.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

X-ray Diffraction (XRD) on a single crystal of this compound would provide definitive information about its solid-state structure. This includes the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. Such data would allow for the determination of the crystal system, space group, and unit cell dimensions. While the crystal structure of the related compound, 2,5-diiodothiophene, has been studied, no crystallographic data for the 3,4-dibutyl substituted derivative could be located.

Electrochemical Characterization

Cyclic Voltammetry for Redox Properties and Energy Levels (e.g., LUMO)

Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of a compound and to estimate its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By measuring the oxidation and reduction potentials of this compound, researchers could gain insights into its electron-donating and -accepting capabilities, which are crucial for applications in organic electronics. Specific redox potential values and calculated energy levels for this compound are not reported in the available scientific literature.

Advanced Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical states of the atoms within a molecule. For this compound, XPS would be used to identify the characteristic binding energies of the core level electrons of carbon (C 1s), sulfur (S 2p), and iodine (I 3d). Shifts in these binding energies would offer insights into the chemical environment of each element within the thiophene ring and its substituents. No specific XPS spectra or binding energy data for this compound have been found in published research.

Dynamic Light Scattering (DLS) for Molecular Weight and Particle Size

Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to determine the size distribution of small particles and molecules in suspension or solution. The fundamental principle of DLS is based on the Brownian motion of particles, the random movement caused by collisions with solvent molecules. When a laser beam illuminates the particles, the scattered light intensity fluctuates over time. These fluctuations are directly related to the speed of the particles' random motion; smaller particles move more rapidly, while larger particles move more slowly.

By analyzing the time-dependent fluctuations of the scattered light, a correlation function is generated. This function can then be used to calculate the translational diffusion coefficient (D) of the particles. The Stokes-Einstein equation is subsequently applied to relate the diffusion coefficient to the hydrodynamic radius (RH) of the particles:

RH = kBT / 6πηD

where:

kB is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

The hydrodynamic radius represents the diameter of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. This value provides insight into the size, and to some extent, the conformation of the molecule or particle in solution. DLS is also a powerful tool for assessing the polydispersity of a sample, indicating the breadth of the size distribution.

In the context of materials science, DLS is frequently employed to characterize monomers, polymers, and nanoparticles. For instance, research on copolymers synthesized using precursors like this compound has utilized DLS to determine the molecular weight and particle size of the resulting polymers. Current time information in Bangalore, IN. However, a comprehensive review of academic literature reveals a lack of specific studies where Dynamic Light Scattering has been used to characterize the monomer This compound itself. Consequently, detailed research findings and data tables regarding its molecular weight and particle size as determined by DLS are not available in published research.

Electron Spin Resonance (ESR)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of chemical species that have one or more unpaired electrons (paramagnetic species). Such species include free radicals, radical ions, and transition metal complexes. The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of unpaired electrons instead of atomic nuclei.

When a paramagnetic sample is placed in a strong, static magnetic field, the magnetic moments of the unpaired electrons align either parallel or anti-parallel to the field, creating two distinct energy levels (Zeeman splitting). By irradiating the sample with a fixed-frequency microwave radiation, transitions can be induced between these energy levels when the energy of the microwaves matches the energy difference between the spin states. This resonant absorption of microwave energy is what is detected and plotted as an ESR spectrum.

An ESR spectrum provides detailed information about the electronic structure of the paramagnetic center. Key parameters include:

The g-factor: This is a dimensionless constant that is characteristic of the radical's electronic environment.

Hyperfine coupling: This refers to the splitting of the main ESR line into multiple lines due to the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ¹⁴N). The pattern and magnitude of this splitting can reveal the identity and number of nuclei interacting with the unpaired electron, providing a map of the electron's delocalization.

In the study of thiophene-based materials, ESR is a valuable tool for investigating radical species generated during chemical or electrochemical processes, such as oxidation or reduction. For example, ESR studies have been conducted on polymers derived from related thiophene monomers to investigate spin dynamics and the formation of polarons. researchgate.net Despite its utility, a thorough search of scientific literature indicates that specific ESR spectroscopic studies on radical species derived directly from This compound have not been reported. Therefore, detailed research findings and data tables from ESR analysis of this specific compound are not available.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure (e.g., HOMO-LUMO Gap)

Quantum chemical calculations are fundamental to determining the electronic characteristics of 3,4-Dibutyl-2,5-diiodothiophene. A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is crucial as it dictates the molecule's electronic and optical properties, including its potential for charge transport in organic electronic devices. scielo.org.mxnih.gov

The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). unl.edu A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability, which can be advantageous for charge transfer within the molecule. nih.govnih.gov For materials used in organic photovoltaics or transistors, tuning this gap is essential for matching energy levels with other materials in a device to ensure efficient charge separation and transport.

Calculations for thiophene-based molecules are often performed using methods like Density Functional Theory (DFT) or Hartree-Fock (HF). unl.edu While specific values for this compound require dedicated computational studies, the principles remain consistent. The butyl groups act as electron-donating substituents, which would be expected to raise the HOMO level, while the electron-withdrawing nature of the iodine atoms would lower both HOMO and LUMO levels. The interplay of these substituents finely tunes the final energy gap.

Table 1: Illustrative Electronic Properties Calculated for Thiophene-based Molecules

| Parameter | Significance | Typical Calculation Method |

|---|---|---|

| HOMO Energy | Relates to ionization potential and electron-donating ability. | DFT (e.g., B3LYP/6-31G(d,p)) |

| LUMO Energy | Relates to electron affinity and electron-accepting ability. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap (ΔE) | Determines electronic transition energy, color, and conductivity. scielo.org.mx | ΔE = ELUMO - EHOMO |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | η ≈ (ELUMO - EHOMO) / 2 |

| Electrophilicity Index (ω) | Describes the ability of a molecule to accept electrons. nih.gov | Calculated from HOMO and LUMO energies. |

Molecular Modeling of Conjugation Length and Conformation in Derived Polymers and Oligomers

This compound is a monomer that can be polymerized, typically through dehalogenative coupling reactions, to form poly(3,4-dibutylthiophene). Molecular modeling and simulations are critical for understanding the structure of these resulting polymers and oligomers.

The properties of conjugated polymers like polythiophene are heavily dependent on the effective conjugation length—the extent over which the π-electron system is delocalized along the polymer backbone. wikipedia.org Twisting of the thiophene (B33073) rings relative to each other, caused by steric hindrance from the butyl side chains, can disrupt this conjugation, leading to changes in the material's optical and electronic properties. wikipedia.org For instance, a more planar conformation allows for greater electron delocalization, resulting in a smaller band gap and a red-shift in optical absorption.

Molecular modeling can simulate the conformational landscape of poly(3,4-dibutylthiophene) chains, predicting the most stable geometries and the degree of planarity. These models help to understand phenomena such as thermochromism and solvatochromism, where the polymer's color changes in response to temperature or solvent due to conformational changes in the polymer backbone. wikipedia.org

Structure-Activity Relationship (SAR) Studies for Functional Properties

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a molecule correlates with its functional properties. For this compound, SAR studies, often guided by computational analysis, are essential for designing new materials with tailored characteristics.

The core structure consists of a thiophene ring, two butyl side chains at the 3 and 4 positions, and two iodine atoms at the 2 and 5 positions. Each of these components can be systematically modified to tune the final properties of the monomer and its corresponding polymer.

Side-Chain Engineering : The length and branching of the alkyl side chains (butyl groups) influence the solubility of the resulting polymer in organic solvents and also affect the solid-state packing and morphology. Different side chains can alter the inter-chain π-π stacking, which is crucial for charge mobility in thin films. wikipedia.org

Halogen Substitution : The iodine atoms are excellent leaving groups for polymerization reactions (e.g., Stille or Grignard metathesis polymerization). Replacing iodine with bromine or chlorine would change the reactivity of the monomer.

Backbone Modification : Theoretical studies can explore replacing the thiophene ring with other heterocyclic systems to create novel conjugated polymers with different electronic properties.

SAR analyses use computational descriptors derived from quantum chemical calculations (like HOMO/LUMO levels, charge distribution, and dipole moment) to build predictive models for properties like charge carrier mobility, oxidation potential, and light absorption spectra. nih.govmdpi.com For instance, electron-donating substituents are known to lower the oxidation potential of polythiophenes. wikipedia.org

Density Functional Theory (DFT) Applications to Thiophene Derivatives

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. youtube.com It is particularly well-suited for studying thiophene derivatives like this compound due to its balance of accuracy and computational cost. nih.gov

Applications of DFT in this context are numerous:

Geometry Optimization : DFT is used to predict the most stable three-dimensional structure of the molecule, providing accurate bond lengths and angles.

Electronic Properties : As mentioned, DFT accurately calculates HOMO and LUMO energies, electron density distribution, and the molecular electrostatic potential (MEP), which identifies regions susceptible to electrophilic or nucleophilic attack. nih.gov

Vibrational Analysis : DFT can predict the vibrational frequencies of the molecule, which can be compared with experimental infrared (IR) and Raman spectroscopy to confirm the structure.

Reaction Mechanisms : For the polymerization of this compound, DFT can be used to model the reaction pathways, identify transition states, and calculate activation energies, providing insight into the reaction kinetics.

By applying DFT, researchers can screen potential new derivatives and predict their properties before they are synthesized, accelerating the discovery of new functional organic materials. mdpi.com The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set, which must be carefully selected for the system under study. youtube.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes and Catalysts for 3,4-Dibutyl-2,5-diiodothiophene and its Derivatives

Future research is focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its derivatives. A key area of investigation is the refinement of catalytic processes for the direct C-H iodination of 3,4-dibutylthiophene, which would streamline the synthesis by avoiding harsher reagents and intermediate steps. The development of novel catalysts, potentially based on earth-abundant metals or even metal-free systems, is a significant goal to enhance the sustainability of the synthesis.

The synthesis of asymmetrically functionalized derivatives of this compound is also a growing area of interest. These compounds, with different functional groups at the 2 and 5 positions, are valuable for creating materials with unique electronic and self-assembly properties. This requires the development of selective and orthogonal synthetic strategies that can precisely control the substitution pattern on the thiophene (B33073) ring.

Integration into Next-Generation Organic Electronic Devices with Enhanced Performance

The integration of this compound-based materials into next-generation organic electronic devices is a major driver of current research. The tunable electronic properties of polymers derived from this monomer make them highly suitable for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

In the realm of OPVs, research is directed towards designing and synthesizing novel donor-acceptor copolymers that incorporate this compound. The butyl side chains enhance the solubility and processability of the resulting polymers, which is crucial for fabricating high-quality thin films. researchgate.net By carefully selecting the co-monomers, researchers can tune the bandgap and energy levels of the polymer to optimize light absorption and charge separation, leading to higher power conversion efficiencies. nih.gov

For OFETs, the focus is on developing materials with high charge carrier mobility and stability. researchgate.netnih.govrsc.org The regioregularity of polymers derived from this compound can significantly influence their solid-state packing and, consequently, their charge transport properties. Future research will explore how to precisely control the polymer's microstructure to achieve highly ordered domains that facilitate efficient charge transport. acs.org The development of n-type and ambipolar materials based on this thiophene derivative is also an important goal to enable the fabrication of complementary circuits.

| Device Type | Key Research Focus | Potential Enhancements |

| Organic Photovoltaics (OPVs) | Novel donor-acceptor copolymers | Higher power conversion efficiency, improved stability |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility materials | Faster switching speeds, lower power consumption |

| Organic Light-Emitting Diodes (OLEDs) | Efficient and stable emissive layers | Enhanced brightness, longer lifetime, wider color gamut |

Exploration in Advanced Sensing Platforms and Bio-Relevant Materials

Emerging applications for this compound and its derivatives extend into the fields of advanced sensing and biomedical materials. The electronic properties of conjugated polymers derived from this compound can be modulated by the presence of specific analytes, making them promising candidates for chemical sensors. For instance, a molecularly imprinted polymer sensor for the detection of dibutyl phthalate (B1215562) has been developed using a poly(3,4-ethylenedioxythiophene)-based nanocomposite, demonstrating the potential of thiophene derivatives in environmental monitoring. mdpi.com

In the biomedical arena, research is exploring the use of thiophene-based materials for biosensors and as therapeutic agents. The ability to functionalize the thiophene core allows for the attachment of biorecognition elements, such as enzymes or antibodies, to create highly specific biosensors. Moreover, certain thiophene derivatives have shown biological activity. For example, 2,5-bis(4-amidinophenyl)thiophene has been identified as an inhibitor of the botulinum neurotoxin serotype A metalloprotease, suggesting the potential for developing new therapeutic agents based on this scaffold. nih.gov

The biocompatibility of thiophene-based polymers is another critical area of investigation. By carefully designing the polymer structure, it may be possible to create materials that are non-toxic and can be used in applications such as drug delivery and tissue engineering. The development of water-soluble and biodegradable thiophene copolymers is a key step towards realizing these applications.

Tailored Polymerization Strategies for Controlled Architectures and Properties

The development of tailored polymerization strategies is crucial for controlling the architecture and properties of polymers derived from this compound. Researchers are moving beyond traditional polymerization methods to achieve greater control over molecular weight, polydispersity, and chain topology.

Living and controlled polymerization techniques, such as living anionic polymerization, are being explored to synthesize well-defined block copolymers and other complex architectures. researchgate.net These methods allow for the precise control of chain length and composition, which in turn influences the material's self-assembly behavior and electronic properties. The ability to create block copolymers with distinct donor and acceptor segments is particularly important for applications in organic photovoltaics.

Furthermore, there is growing interest in the synthesis of hyperbranched and dendritic polymers based on thiophene monomers. rsc.org These highly branched structures can exhibit unique properties, such as high solubility and low viscosity, compared to their linear counterparts. The "dilution of branches" approach is a strategy to control the branching density and the distance between branching points, allowing for fine-tuning of the material's properties. rsc.org The development of new catalysts and initiator systems that can facilitate these complex polymerizations is a key area of future research.

| Polymerization Strategy | Controlled Architectural Features | Resulting Property Enhancements |

| Living/Controlled Polymerization | Precise molecular weight, low polydispersity, block copolymers | Well-defined nanostructures, improved device performance |

| Hyperbranched Polymerization | High branching density, globular shape | Enhanced solubility, unique photophysical properties |

| "Dilution of Branches" | Controlled branching density | Tunable morphology and thermal features |

Q & A

Q. What strategies improve yield in large-scale syntheses while minimizing halogen waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.